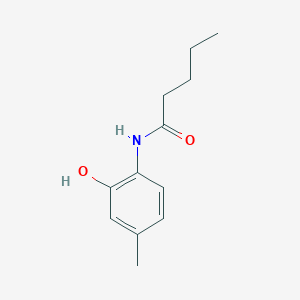

N-(2-hydroxy-4-methylphenyl)pentanamide

説明

N-(2-hydroxy-4-methylphenyl)pentanamide is an amide derivative featuring a pentanamide group linked to a substituted phenyl ring. The phenyl ring is substituted with a hydroxyl (-OH) group at the C-2 position and a methyl (-CH₃) group at the C-4 position. This structural configuration confers distinct physicochemical properties, such as increased polarity due to the hydroxyl group, which may enhance hydrogen bonding and aqueous solubility compared to non-polar analogs.

特性

分子式 |

C12H17NO2 |

|---|---|

分子量 |

207.27 g/mol |

IUPAC名 |

N-(2-hydroxy-4-methylphenyl)pentanamide |

InChI |

InChI=1S/C12H17NO2/c1-3-4-5-12(15)13-10-7-6-9(2)8-11(10)14/h6-8,14H,3-5H2,1-2H3,(H,13,15) |

InChIキー |

CBZVFNABLSAHTG-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)C)O |

正規SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)C)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following comparison focuses on structurally analogous pentanamide derivatives, emphasizing substituent effects on biological activity, pharmacokinetics, and drug-likeness.

N-(4-Methoxyphenyl)pentanamide

- Structure : A methoxy (-OCH₃) group at the phenyl C-4 position.

- Key Properties: Anthelmintic Activity: Exhibits time- and concentration-dependent activity against Toxocara canis larvae, with immobilization observed at 50 mM after 48 hours. Comparable efficacy to albendazole but with delayed onset . Drug-Likeness: Adheres to Lipinski’s rule of five, with high topological polar surface area (TPSA = 60.5 Ų), moderate logP (2.8), and good gastrointestinal absorption . Synthetic Accessibility: Simplified synthesis (69% yield) via condensation of 4-anisidine and pentanoic acid, validated by NMR and HRMS .

N4-Valeroylsulfonamide Derivatives (e.g., N4-Valeroylsulfadiazine, N4-Valeroylsulfathiazole)

- Structure : Pentanamide linked to sulfonamide-bearing phenyl rings with heterocyclic substituents (e.g., pyrimidine, thiazole).

- Key Properties :

- Antitubercular Activity : Demonstrated moderate activity against Mycobacterium tuberculosis, with melting points >200°C and IR spectra confirming amide and sulfonamide functionalities .

- Physicochemical Stability : High thermal stability and synthetic yields (52–96%) via straightforward coupling reactions .

Functionalized Diamino-butylbenzamides (e.g., 7d, 7e)

- Structure : Pentanamide linked to piperazine and aryl groups (e.g., thiophene, trifluoromethylphenyl).

- Key Properties: Receptor Targeting: Designed as dopamine D3 receptor ligands, with selective binding attributed to the trifluoromethyl and cyanophenyl substituents . Synthetic Complexity: Lower yields (34–45%) due to multi-step purifications involving reverse-phase chromatography .

Dipeptide-Sulphonamide Derivatives (e.g., Compounds A–C)

- Structure : Pentanamide integrated into dipeptide-sulphonamide backbones.

- Key Properties :

Structural and Functional Analysis of N-(2-hydroxy-4-methylphenyl)pentanamide (Inferred)

While direct data for this compound are lacking, its properties can be extrapolated from analogs:

Key Inferences:

- The 4-methyl group may enhance metabolic stability by sterically hindering oxidative degradation.

- Anthelmintic activity is plausible if the hydroxyl group interacts with parasitic β-tubulin, analogous to benzimidazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。